molecular formula C15H17BrN4O3 B13485952 1-[5-Bromo-2-(4-methyl-3-oxo-piperazin-1-yl)phenyl]hexahydropyrimidine-2,4-dione

1-[5-Bromo-2-(4-methyl-3-oxo-piperazin-1-yl)phenyl]hexahydropyrimidine-2,4-dione

Cat. No.: B13485952
M. Wt: 381.22 g/mol
InChI Key: MANPZCIAGYRFKW-UHFFFAOYSA-N
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Description

1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione is a complex organic compound featuring a brominated phenyl ring and a diazinane-dione core

Preparation Methods

The synthesis of 1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The brominated phenyl ring and the diazinane-dione core are believed to interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione can be compared with other similar compounds:

The uniqueness of 1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17BrN4O3

Molecular Weight

381.22 g/mol

IUPAC Name

1-[5-bromo-2-(4-methyl-3-oxopiperazin-1-yl)phenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C15H17BrN4O3/c1-18-6-7-19(9-14(18)22)11-3-2-10(16)8-12(11)20-5-4-13(21)17-15(20)23/h2-3,8H,4-7,9H2,1H3,(H,17,21,23)

InChI Key

MANPZCIAGYRFKW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1=O)C2=C(C=C(C=C2)Br)N3CCC(=O)NC3=O

Origin of Product

United States

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